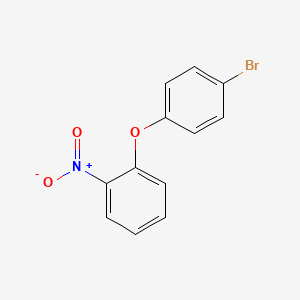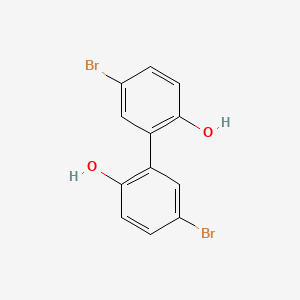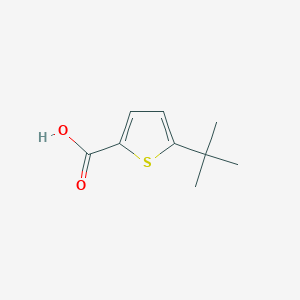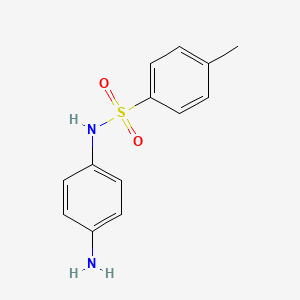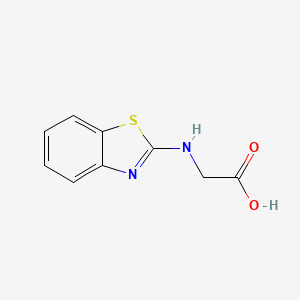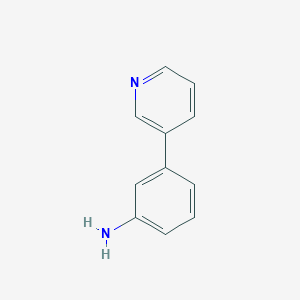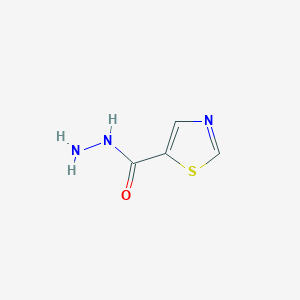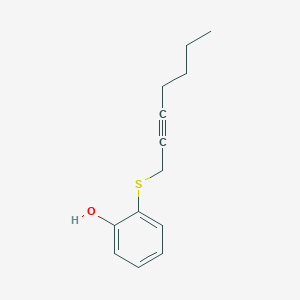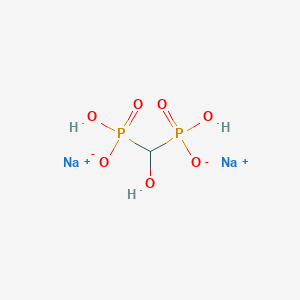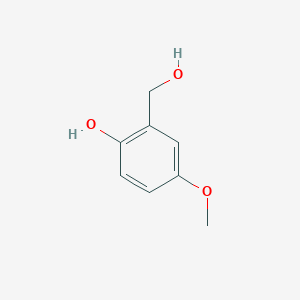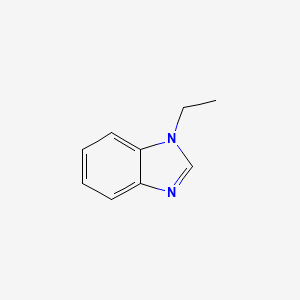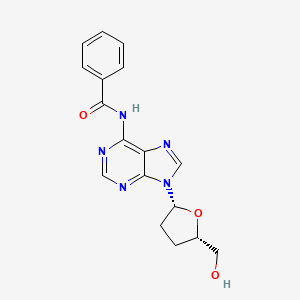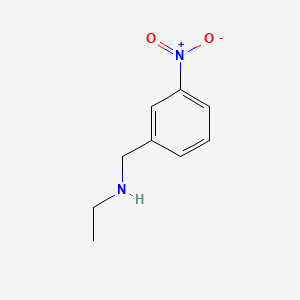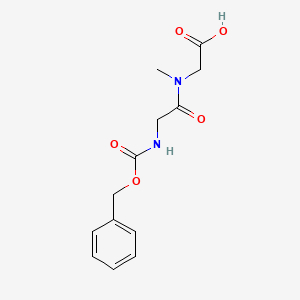
Z-Gly-sar-OH
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Z-Gly-sar-OH is C13H16N2O5 . It is a dipeptide that comprises an N-methylated peptide bond, which increases its stability against enzymatic degradation .Chemical Reactions Analysis
Z-Gly-sar-OH is utilized for studying PEPT-1-mediated transport . It is also used in the development of high-speed NO2 sensors based on functionalized Single Walled Carbon Nanotubes .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
Z-Gly-sar-OH, also known as Glycyl-Sarcosine (Gly-Sar), is used in the study of PEPT-1-mediated transport . PEPT-1 (SLC15A1) plays a major role in nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion .
Methods of Application or Experimental Procedures
A highly sensitive Gly-Sar quantification assay for Caco-2 cell lysates was developed with a dynamic range of 0.1 to 1000 ng/mL (lower limit of quantification 0.68 nM) in 50 µL of cell lysate . The assay was validated following the applicable recommendations for bioanalytic method validation of the FDA and EMA .
Results or Outcomes
The sample preparation principle, combined with the high sensitivity of the UPLC-MS/MS quantification, is suitable for screening assays for PEPT-1 inhibitors and substrates in high-throughput formats and holds the potential for automation .
Application in Material Science
Specific Scientific Field
Summary of the Application
Z-Gly-sar-OH is integrated into gelatin polymers via enzymatic crosslinking to improve the mechanical and conductive properties of hydrogels .
Methods of Application or Experimental Procedures
The mechanical properties and conductivity of the obtained hydrogel can be controlled by tuning the molar ratio of Z–Gln–Gly to the primary amino groups in gelatin .
Results or Outcomes
The hydrogel with the optimal mechanical properties exhibits a high storage modulus, compressive strength, tensile strength, and elongation at break . The obtained Gel–TG–ZQG (0.25) strain sensor exhibits a short response/recovery time and high sensitivity in small pressure ranges .
Application in Electronics
Specific Scientific Field
Summary of the Application
Z-Gly-sar-OH, also known as N-benzyloxycarbonylglycine, is used to functionalize Single Walled Carbon Nanotubes (SWNTs) to improve their sensing properties, specifically for NO2 .
Methods of Application or Experimental Procedures
The functionalization process involves various parameters such as time and temperature, which are optimized and analyzed in detail . Z-Gly-OH creates a functionalization of the 1,3-dipolar cycloaddition type, which modifies the properties of CNTs while maintaining their electronic properties .
Results or Outcomes
The functionalization with Z-Gly-OH makes it possible to obtain amino groups on the surface of nanotubes in the absence of a solvent . The as-developed gas sensor shows fast response/recovery (~88 s/95 s) as well as high sensitivity 27% .
Application in Biomedical Engineering
Specific Scientific Field
Summary of the Application
Z-Gly-sar-OH is integrated into gelatin polymers via enzymatic crosslinking to create mechanically tough and conductive hydrogels .
Methods of Application or Experimental Procedures
The mechanical properties and conductivity of the obtained hydrogel can be controlled by tuning the molar ratio of Z–Gln–Gly to the primary amino groups in gelatin .
Results or Outcomes
The Gel–TG–ZQG (0.25) hydrogel-based sensors can detect full-range human activities, such as swallowing, fist clenching, knee bending and finger pressing, with high sensitivity and stability . The Gel–TG–ZQG hydrogels are noncytotoxic .
Application in Environmental Protection
Specific Scientific Field
Summary of the Application
Histidine-rich peptides (HRPs) and glycine- and histidine-rich peptides (GHRPs), which include Z-Gly-sar-OH, have potential applications in environmental protection . They are functionally versatile compounds that can be used in various areas of modern life .
Results or Outcomes
The use of HRPs and GHRPs, including Z-Gly-sar-OH, in environmental protection is still an emerging field . The potential outcomes of their application could include improved environmental health and sustainability .
Application in Health Monitoring Systems
Specific Scientific Field
Summary of the Application
Z-Gly-sar-OH is used in the creation of gelatin-based conductive hydrogels, which have potential as biosensors for wearable devices and health-monitoring systems .
Methods of Application or Experimental Procedures
The hydrogel is created by integrating Z-Gly-sar-OH into gelatin polymers via enzymatic crosslinking . The mechanical properties and conductivity of the obtained hydrogel can be controlled by tuning the molar ratio of Z-Gly-sar-OH to the primary amino groups in gelatin .
Results or Outcomes
The Gel–TG–ZQG (0.25) hydrogel-based sensors can detect full-range human activities, such as swallowing, fist clenching, knee bending and finger pressing, with high sensitivity and stability . The Gel–TG–ZQG hydrogels are noncytotoxic .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSQLCGFBZSRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293391 | |
| Record name | Z-GLY-SAR-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-sar-OH | |
CAS RN |
7801-91-4 | |
| Record name | 7801-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-GLY-SAR-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



